molecular formula C6H4BrN3 B1265736 1-Azido-4-bromobenzene CAS No. 2101-88-4

1-Azido-4-bromobenzene

Cat. No. B1265736
CAS RN: 2101-88-4
M. Wt: 198.02 g/mol
InChI Key: WHSJSMSBFMDFHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-Azido-4-bromobenzene typically involves halogenation and functional group transformation processes. For instance, 1-bromo-2,4-dinitrobenzene, a related compound, is synthesized from bromobenzene by nitration in water, achieving high yields and purity, demonstrating the efficiency of halogenation and nitration in synthesizing bromo-functionalized benzenes (Jiaming Xuan et al., 2010).

Molecular Structure Analysis

The molecular structure of azido- and bromo-substituted benzenes often reveals interesting geometrical features. For example, the crystal structure of trans-4-bromoazoxybenzene shows the typical geometry observed for trans-azoxybenzenes, with slight differences between molecules in the asymmetric unit, indicating the structural diversity possible within azido- and bromo-substituted benzene compounds (K. Ejsmont et al., 2004).

Chemical Reactions and Properties

1-Azido-4-bromobenzene's azido group can participate in click chemistry reactions, as seen in the synthesis of 1,4-disubstituted 1,2,3-triazoles, showcasing the azido group's utility in constructing nitrogen-rich heterocycles, which have significant applications in materials science and pharmaceuticals (G. Negrón-Silva et al., 2013).

Physical Properties Analysis

The synthesis and structural analysis of compounds similar to 1-Azido-4-bromobenzene, such as azido-alkyne-functionalized monomers, provide insights into the physical properties of these materials. These compounds can form linear and cyclic oligomers through click oligomerization, indicating their potential for creating polymeric materials with tailored properties (Grysette Daher & G. Seoane, 2022).

Chemical Properties Analysis

The chemical behavior of 1-Azido-4-bromobenzene can be elucidated through studies on similar azido-bromobenzene compounds. For instance, Pd-catalyzed cross-coupling reactions between azido-2-bromobenzene and arylboronic acids, followed by thermally induced nitrene insertion, have been used to synthesize fused indole-heterocycles, demonstrating the versatility of azido-bromobenzene compounds in facilitating complex heterocyclic synthesis (M. Pudlo et al., 2007).

Scientific Research Applications

Organic Synthesis

  • Summary of the Application : 1-Azido-4-bromobenzene is used in the synthesis of azides directly from alcohols . Azides are versatile functional groups in organic synthesis as they are a convenient source of amines, which are common in natural products and pharmaceutical heterocycles . They are also sought after in click chemistry and bioconjugation via Staudinger ligation .
  • Methods of Application or Experimental Procedures : Alkyl/benzyl azides can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This practical procedure for the conversion of alcohols to azide is carried out at room temperature .
  • Results or Outcomes : The procedure provides an efficient protocol for the synthesis of azide using easily available, yet efficient reagent systems . It offers a practical alternative to other methods that use hazardous or expensive reagents .

Synthesis of Various Heterocycles

  • Summary of the Application : 1-Azido-4-bromobenzene can be used in the synthesis of various heterocycles . Heterocycles are fundamental to a wide range of applications, including pharmaceuticals, agrochemicals, and materials science .
  • Methods of Application or Experimental Procedures : The synthesis of various heterocycles from organic azides involves several steps, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
  • Results or Outcomes : The use of organic azides in the synthesis of various heterocycles has led to the development of efficient protocols for the preparation of these important structures .

Bioorthogonal Click Chemistry in Glycobiology

  • Summary of the Application : 1-Azido-4-bromobenzene can be used in azide-based bioorthogonal click chemistry, which has applications in glycobiology . This involves the use of azide as a chemical handle for the immobilization of targets on solid phase media for biological manipulation, site-directed reactions, and high-throughput screening .
  • Methods of Application or Experimental Procedures : The specific methods of application would depend on the exact experimental conditions and the specific targets being studied .
  • Results or Outcomes : The use of azide-based bioorthogonal click chemistry in glycobiology has enabled the development of new techniques for studying complex biological systems .

Noncanonical Amino Acid Use in Yeast

  • Summary of the Application : 1-Azido-4-bromobenzene can be used in the study of noncanonical amino acid use in yeast . This involves the use of azide as a chemical handle for the immobilization of targets on solid phase media for biological manipulation, site-directed reactions, and high-throughput screening .
  • Methods of Application or Experimental Procedures : The specific methods of application would depend on the exact experimental conditions and the specific targets being studied .
  • Results or Outcomes : The use of azide-based bioorthogonal click chemistry in yeast has enabled the development of new techniques for studying complex biological systems .

Synthesis of Furoindole

  • Summary of the Application : 1-Azido-4-bromobenzene can be used in the synthesis of furoindole . Furoindole is a type of heterocyclic compound that has applications in pharmaceuticals, agrochemicals, and materials science .
  • Methods of Application or Experimental Procedures : The synthesis of furoindole from organic azides involves several steps, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
  • Results or Outcomes : The use of organic azides in the synthesis of furoindole has led to the development of efficient protocols for the preparation of these important structures .

Safety And Hazards

When handling 1-Azido-4-bromobenzene, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

1-Azido-4-bromobenzene is primarily used for research purposes . As with any chemical compound, future directions for its use and study would depend on the results of ongoing research and development efforts.

properties

IUPAC Name

1-azido-4-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-3-6(4-2-5)9-10-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSJSMSBFMDFHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175218
Record name Benzene, 1-azido-4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-bromobenzene

CAS RN

2101-88-4
Record name 4-Bromophenyl azide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2101-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-azido-4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-azido-4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Azido-4-bromobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Azido-4-bromobenzene
Reactant of Route 2
Reactant of Route 2
1-Azido-4-bromobenzene
Reactant of Route 3
Reactant of Route 3
1-Azido-4-bromobenzene
Reactant of Route 4
1-Azido-4-bromobenzene
Reactant of Route 5
1-Azido-4-bromobenzene
Reactant of Route 6
1-Azido-4-bromobenzene

Citations

For This Compound
73
Citations
E Gungor, AM Armani - Macromolecules, 2016 - ACS Publications
… To verify the reactivity of the surface, a model reaction was designed between the alkyne-functionalized surface and 1-azido-4-bromobenzene (Scheme 2). Unfortunately, even in this …
Number of citations: 12 pubs.acs.org
E Cantopcu, E Aydinli, H Goksu - Journal of Chemical Sciences, 2022 - Springer
… 1-azido-2-bromobenzene and 1-azido-4-bromobenzene were converted to 2-bromoaniline and 4-bromoaniline with >95% yield within 15 min (Table 2, entries 2, 3). 1-azido-3-…
Number of citations: 4 link.springer.com
EM Tippmann, S Culpepper, W Bunnel… - Photochemical & …, 2019 - Springer
… 4 days, or even using rich media, etc. routinely failed to improve upon the nanomolar amounts of 4-bromoaniline already present in commercial solutions of 1-azido-4-bromobenzene (…
Number of citations: 4 link.springer.com
KD Grimes, A Gupte, CC Aldrich - Synthesis, 2010 - thieme-connect.com
We report the copper (II)-catalyzed conversion of organoboron compounds into the corresponding azide derivatives. A systematic series of phenylboronic acid derivatives is evaluated …
Number of citations: 100 www.thieme-connect.com
A Labiche, M Norlöff, S Feuillastre… - Asian Journal of …, 2023 - Wiley Online Library
… In contrast, with 1-azido-4-bromobenzene the yield dropped significantly under standard conditions (15). Moreover, alkylazides allowed obtaining the corresponding ureas 17–21 in 27…
Number of citations: 1 onlinelibrary.wiley.com
A Zarei, AR Hajipour, L Khazdooz, H Aghaei - Tetrahedron Letters, 2009 - Elsevier
… Typical procedure for the preparation of 1-azido-4-bromobenzene: To a stirring solution of … The solvent was evaporated to afford 1-azido-4-bromobenzene in 84% yield (0.165 g). …
Number of citations: 53 www.sciencedirect.com
M Kitamura, S Kato, M Yano, N Tashiro… - Organic & …, 2014 - pubs.rsc.org
Organic azides were prepared from primary amines in high yields by a metal free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which …
Number of citations: 65 pubs.rsc.org
Z Jia, Q Zhu - Bioorganic & medicinal chemistry letters, 2010 - Elsevier
… The residue was chromatographed on silica gel using 10% EtOAc in hexane to give 1-Azido-4-bromobenzene (d): yield 84%. H NMR (CDCl 3 ): δ 7.48–7.46 (d, 2H, J = 5 Hz, CH), 6.92–…
Number of citations: 47 www.sciencedirect.com
AR Katritzky, M El Khatib, O Bol'shakov… - The Journal of …, 2010 - ACS Publications
Benzotriazol-1-yl-sulfonyl azide, a new crystalline, stable, and easily available diazotransfer reagent provides N-(α-azidoacyl)benzotriazoles convenient for N-, O-, C- and S-acylations. …
Number of citations: 67 pubs.acs.org
D Canseco‐González, I Rodríguez‐Victoria… - …, 2023 - Wiley Online Library
… In a one-pot reaction 383 mg of ethisterone (purity > 99.0%, 1.226 mmol) and 2525 µL of 1-Azido-4-bromobenzene solution commercially available (purity > 95.0%, 0.5 M in MTBE, …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.